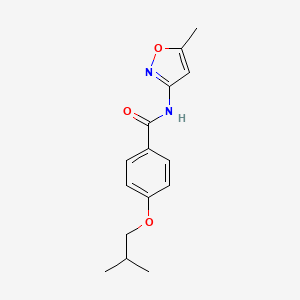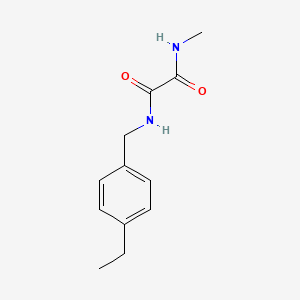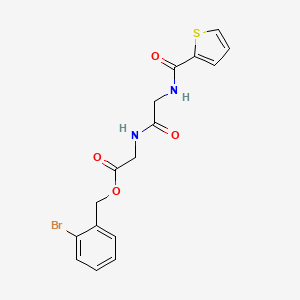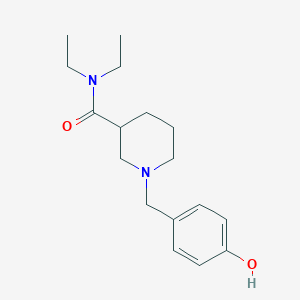![molecular formula C16H24BrNO B5234908 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5234908.png)
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine, also known as BPP, is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mécanisme D'action
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine acts as a potent and selective antagonist of the sigma-1 receptor, which is a transmembrane protein that regulates various cellular functions, including calcium signaling, ion channel activity, and protein synthesis. By blocking the sigma-1 receptor, this compound can modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in pain perception, mood regulation, and drug addiction.
Biochemical and Physiological Effects:
This compound has been found to produce a dose-dependent inhibition of pain behavior in various animal models of neuropathic pain. It has also been found to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Moreover, this compound has been found to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential therapeutic application in addiction treatment.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity profile. However, this compound has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for 1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine research, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the molecular mechanisms underlying this compound's therapeutic effects, and the evaluation of this compound's safety and efficacy in clinical trials. Moreover, this compound's potential application in the treatment of other medical conditions, such as Alzheimer's disease and cancer, should also be explored.
Méthodes De Synthèse
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine can be synthesized by the reaction of 1-(4-bromophenoxy)butan-1-one with 4-methylpiperidine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 128-130°C.
Applications De Recherche Scientifique
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine has been studied for its potential therapeutic applications in various medical conditions, including neuropathic pain, anxiety, depression, and addiction. It has been found to be a potent and selective antagonist of the sigma-1 receptor, which plays a crucial role in pain perception, mood regulation, and drug addiction.
Propriétés
IUPAC Name |
1-[4-(4-bromophenoxy)butyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-2-3-13-19-16-6-4-15(17)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMPBJPSKZLOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)


![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)

![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
![2-amino-4-(4-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5234878.png)

![methyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234910.png)
